D-erythro-Sphingosine-C19-1-phosphate
Description
Properties
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOGUYCCVIDLTK-OVMWUVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Pathway
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Thiol Ester Formation :
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N-Boc-L-serine is converted to a thiophenyl ester, enabling racemization-free coupling.
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Palladium-Catalyzed Cross-Coupling :
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The thiol ester reacts with E-1-pentadecenyl boronic acid in the presence of Pd(OAc)₂ and Cu(I) thiocyanate, forming a peptidyl ketone intermediate.
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Diastereoselective Reduction :
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The ketone is reduced using LiAl(OtBu)₃, yielding the anti-diol configuration with >99% diastereomeric excess (de).
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Deprotection and Phosphorylation :
Key Data
This method excels in enantiopurity (>99% ee) and is scalable for industrial applications. However, the multi-step process increases complexity and cost.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: D-erythro-Sphingosine-C19-1-phosphate is used as a ligand for studying G protein-coupled receptors and their signaling pathways .
Biology: In biological research, it is used to investigate cellular processes such as cell migration, differentiation, and apoptosis .
Medicine: The compound has potential therapeutic applications in treating diseases related to immune regulation, cancer, and cardiovascular conditions .
Industry: In the industrial sector, it is utilized in the development of pharmaceuticals and as a research tool for studying lipid signaling pathways .
Mechanism of Action
D-erythro-Sphingosine-C19-1-phosphate exerts its effects by binding to specific G protein-coupled receptors (S1P receptors) on the cell surface. This binding activates various intracellular signaling pathways, including the activation of phospholipase D and the inhibition of chemotactic motility and invasiveness of tumor cells . Additionally, it stimulates the growth of quiescent fibroblasts and mobilizes calcium from intracellular stores via an IP3-independent pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
- D-erythro-Sphingosine-C19-1-phosphate: Features a 19-carbon chain with a phosphate group at the C1 position. The presence of the phosphate increases polarity and molecular weight compared to non-phosphorylated analogs .
- Sphingosine (d18:1) / D-erythro-Sphingosine: A non-phosphorylated 18-carbon sphingosine with a double bond at the C4 position (d18:1). Synonyms include D-erythro-Sphingosine and C-18 sphingosine .
Physical and Chemical Properties
Biological Activity
D-erythro-Sphingosine-C19-1-phosphate (S1P) is a bioactive sphingolipid that plays crucial roles in various biological processes, including cell signaling, immune response, and vascular integrity. This article delves into the biological activity of S1P, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications.
Overview of this compound
S1P is derived from sphingosine through phosphorylation by sphingosine kinases (SphK1 and SphK2). It acts both as an intracellular second messenger and as a ligand for specific G protein-coupled receptors (S1PRs), influencing numerous cellular responses such as proliferation, survival, migration, and apoptosis.
S1P exerts its biological effects through several mechanisms:
- Receptor Activation : S1P binds to five known S1P receptors (S1PR1-5), which mediate its diverse effects on cells. For example, S1PR1 is primarily involved in promoting endothelial cell migration and vascular maturation, while S1PR2 plays a role in inhibiting cell proliferation .
- Calcium Mobilization : S1P mobilizes calcium from intracellular stores via an inositol trisphosphate-independent pathway, facilitating various cellular processes like muscle contraction and neurotransmitter release .
- Biphasic Effects : Recent studies demonstrate that S1P can have biphasic effects on platelet function, enhancing aggregation at low concentrations while inhibiting it at high concentrations. This concentration-dependent response is mediated through different receptor subtypes .
Physiological Roles
S1P is involved in several critical physiological processes:
- Angiogenesis : S1P promotes the formation of new blood vessels by enhancing endothelial cell migration and survival. It is crucial during embryonic development and tissue repair .
- Immune Regulation : S1P regulates lymphocyte trafficking by controlling the egress of T cells from lymphoid organs. This function is vital for maintaining immune homeostasis and responding to infections .
- Vascular Integrity : S1P maintains endothelial barrier function, preventing vascular leakage and contributing to tissue homeostasis. It has been implicated in the pathophysiology of various cardiovascular diseases .
Case Study 1: Cardiac Function Post-MI
Research indicates that S1P levels significantly increase following myocardial infarction (MI), correlating with enhanced cardiac sphingosine kinase activity. This upregulation suggests a protective role for S1P in cardiac tissue post-MI, potentially aiding recovery through improved angiogenesis and reduced apoptosis .
Case Study 2: Platelet Function Modulation
A study demonstrated that low concentrations of S1P enhance platelet aggregation in response to thrombin, while high concentrations inhibit this response. This biphasic effect highlights the complexity of S1P signaling in hemostasis and suggests potential therapeutic targets for managing thrombotic disorders .
Case Study 3: Antifungal Activity in Cystic Fibrosis
Recent findings reveal that D-erythro-Sphingosine exhibits antifungal properties by modulating immune responses in murine models of cystic fibrosis. By altering sphingolipid metabolism, researchers observed improved immune responses against fungal infections, indicating a novel therapeutic avenue for managing chronic infections in CF patients .
Data Tables
| Biological Activity | Mechanism | Receptor Involvement |
|---|---|---|
| Angiogenesis | Endothelial cell migration | S1PR1 |
| Immune regulation | Lymphocyte egress | S1PR2 |
| Vascular integrity | Endothelial barrier function | S1PR3 |
| Platelet aggregation | Biphasic modulation | S1PR4/S1PR5 |
Q & A
Basic: What methodologies are recommended for detecting D-erythro-Sphingosine-C19-1-phosphate in cellular assays?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying sphingolipids like this compound due to its high sensitivity and specificity . Radiolabeling with P or H isotopes can track metabolic flux in live-cell imaging or pulse-chase experiments, but requires strict safety protocols (e.g., S22/S24/25 safety precautions to avoid inhalation or skin contact) . For extracellular signaling studies, ELISA-based kits targeting its receptor-binding domains (e.g., S1P/EDG-1) are validated for specificity in serum or conditioned media .
Advanced: How can researchers resolve contradictory data on this compound’s role in apoptosis across different cell types?
Answer:
Contradictions often arise from cell-specific receptor expression (e.g., S1P vs. S1P) or cross-talk with other lipid mediators. A systematic approach includes:
- Dose-response profiling : Test sub-nanomolar to micromolar ranges to identify biphasic effects .
- Genetic silencing : Use CRISPR/Cas9 or siRNA to knock down specific S1P receptors or sphingosine kinases (SPHK1/2) to isolate pathways .
- Co-culture models : Evaluate paracrine signaling in heterogeneous cell populations (e.g., cancer-associated fibroblasts and tumor cells) .
Cross-validate findings with orthogonal methods (e.g., LC-MS/MS for intracellular levels vs. receptor-luciferase assays for extracellular activity) .
Basic: What are standard protocols for handling and storing this compound to ensure stability?
Answer:
Store lyophilized powder at under inert gas (argon or nitrogen) to prevent oxidation. Reconstitute in ethanol or methanol (≥99.9% purity) to avoid hydrolysis; aqueous buffers require sonication and <0.1% fatty acid-free BSA to prevent aggregation . Avoid repeated freeze-thaw cycles by aliquoting working solutions. For long-term storage ( months), with desiccants is recommended .
Advanced: How can researchers model the intracellular vs. extracellular signaling dynamics of this compound in vitro?
Answer:
- Compartmentalized assays : Use transwell systems to separate intracellular synthesis (e.g., SPHK1 overexpression) from extracellular receptor activation .
- Metabolic inhibitors : Apply sphingosine kinase inhibitors (e.g., SKI-II) or S1P lyase blockers (e.g., THI) to dissect synthesis/degradation kinetics .
- Single-cell imaging : Fluorescent analogs (e.g., BODIPY-labeled S1P) track spatial redistribution in real time, but require controls for probe cytotoxicity .
Quantitative modeling (e.g., ordinary differential equations) can integrate time-resolved LC-MS data with receptor activation profiles .
Basic: Which in vitro model systems are optimal for studying this compound’s biological activity?
Answer:
- Immune cells : Primary T lymphocytes or dendritic cells for S1P-mediated chemotaxis .
- Endothelial cells : HUVECs for barrier function assays (e.g., electric cell-substrate impedance sensing) .
- Cancer cell lines : MCF-7 or A549 cells to study proliferation/apoptosis trade-offs via EdU incorporation or Annexin V staining .
Validate models with genetic backgrounds (e.g., SPHK1/2 KO cells) to confirm pathway specificity .
Advanced: What experimental strategies address the instability of this compound in aqueous buffers?
Answer:
- Liposomal encapsulation : Use phosphatidylcholine-based liposomes to enhance solubility and reduce hydrolysis .
- Stabilizing additives : Include 0.01% EDTA to chelate metal ions or antioxidants (e.g., butylated hydroxytoluene) in buffers .
- Real-time monitoring : Employ inline LC-MS or P-NMR to quantify degradation rates under experimental conditions .
Basic: How should researchers design controls for studies involving this compound?
Answer:
- Vehicle controls : Match solvent concentrations (e.g., ethanol or DMSO) to rule out carrier effects .
- Scrambled lipids : Use stereoisomers (e.g., L-threo-Sphingosine-1-phosphate) to confirm stereospecificity .
- Receptor antagonists : Include S1P inhibitors (e.g., W146) to distinguish receptor-dependent vs. intracellular effects .
Advanced: What methodologies elucidate the interplay between this compound and other bioactive lipids (e.g., ceramide or prostaglandins)?
Answer:
- Lipidomic profiling : Combine LC-MS/MS with multivariate analysis (e.g., PCA) to identify correlated lipid species in treated cells .
- Pharmacological perturbation : Co-administer ceramide synthase inhibitors (e.g., fumonisin B1) or COX-2 inhibitors (e.g., celecoxib) to disrupt cross-talk pathways .
- Kinetic modeling : Use isotope tracing (C-glucose or N-serine) to map precursor incorporation into sphingolipid and eicosanoid pools .
Basic: What statistical approaches are recommended for analyzing dose-response data for this compound?
Answer:
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/IC values .
- ANOVA with post-hoc tests : Compare multiple doses using Tukey’s HSD or Dunnett’s test to control family-wise error rates .
- Bootstrap resampling : Estimate confidence intervals for small sample sizes (<6 replicates) .
Advanced: How can researchers validate the specificity of antibodies or probes targeting this compound?
Answer:
- Competition assays : Pre-incubate antibodies with excess unlabeled S1P or structural analogs to test cross-reactivity .
- Genetic validation : Compare signal intensity in wild-type vs. SPHK1/2 KO cells to confirm target dependency .
- Orthogonal validation : Correlate antibody-based detection (e.g., Western blot) with LC-MS/MS quantification in the same samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
